2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide
CAS No.: 1058197-53-7
Cat. No.: VC11911593
Molecular Formula: C11H16N6O2
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058197-53-7 |
|---|---|
| Molecular Formula | C11H16N6O2 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H16N6O2/c1-4-17-10-9(14-15-17)11(19)16(6-12-10)5-8(18)13-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,18) |
| Standard InChI Key | XVCNQIZWCSCONX-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=O)N(C=N2)CC(=O)NC(C)C)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=O)N(C=N2)CC(=O)NC(C)C)N=N1 |
Introduction
Table 1: Biological Activities of Triazolopyrimidine Derivatives
| Compound Type | Biological Activity | Target |
|---|---|---|
| Triazolopyrimidines | Antiproliferative | Human cancer cells (e.g., colon, lung, breast) |
| Triazolopyrimidines | Antiviral | COVID-19 main protease |
| Triazolopyrimidines | Antibacterial | Various bacterial strains |
Synthesis Methods
The synthesis of triazolopyrimidine derivatives often involves one-pot multicomponent reactions, which are favored for their simplicity and efficiency. These reactions typically involve the combination of aminotriazoles, aldehydes, and other reactants in the presence of a catalyst or base to facilitate the formation of the desired heterocyclic structure .
Challenges in Finding Specific Data
Despite the extensive research on triazolopyrimidine derivatives, specific information about 2-{3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide is not readily available. This highlights the need for further research and synthesis studies focused on this particular compound to explore its potential biological activities and applications.
Future Directions
Given the promising biological activities of triazolopyrimidine derivatives, future studies should focus on synthesizing and characterizing 2-{3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide. This could involve exploring its antiproliferative effects, antiviral potential, or other biological activities through in vitro and in vivo experiments.
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